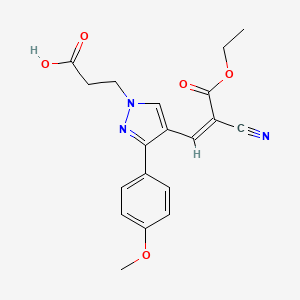
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with various functional groups, including a cyano group and an ethoxy moiety, which may influence its biological activity. The molecular formula is C18H20N2O4, and it has a molecular weight of approximately 336.37 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . The presence of the cyano and methoxy groups is believed to enhance these activities by increasing lipophilicity and facilitating membrane penetration.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have revealed that they can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against breast cancer cells (MCF-7), with IC50 values around 30 µM . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activities of this compound are hypothesized to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Modulation : It could act as a modulator for various receptors involved in inflammation and cancer progression.
- Oxidative Stress Reduction : Similar compounds have been noted for their ability to scavenge free radicals, potentially reducing oxidative stress within cells.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against Candida albicans and Pseudomonas aeruginosa. The results indicated that the tested compounds, including our target compound, exhibited superior activity compared to standard antibiotics like ampicillin .
Study 2: Anti-inflammatory Response
In a controlled laboratory setting, macrophages treated with this compound showed a marked decrease in TNF-alpha production when stimulated with LPS. This reduction was statistically significant compared to untreated controls .
Data Summary Table
科学的研究の応用
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. Notably, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Prostate Cancer
A study demonstrated that pyrazole derivatives could inhibit the growth of prostate cancer cell lines (DU 145) with IC50 values in the micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in tumor progression. This suggests that (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid may serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Arthritis Model
In a murine model of arthritis, treatment with (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid resulted in significant reductions in paw swelling and joint inflammation. This supports its potential as an anti-inflammatory agent, indicating its utility in treating inflammatory conditions .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrazole derivatives. The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Minimum Inhibitory Concentration
The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 50 to 200 µg/mL, indicating moderate antimicrobial efficacy. This suggests that (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid could be developed into a potential antimicrobial agent .
特性
IUPAC Name |
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-27-19(25)14(11-20)10-15-12-22(9-8-17(23)24)21-18(15)13-4-6-16(26-2)7-5-13/h4-7,10,12H,3,8-9H2,1-2H3,(H,23,24)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWHIELKFUQLGG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OC)CCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)OC)CCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













